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Compound of Interest

Compound Name: Tetrahydro-4H-pyran-4-one

Cat. No.: B041191

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry,
serving as a versatile core for the development of potent and selective inhibitors of various
biological targets. This guide provides a comparative analysis of the structure-activity
relationships (SAR) of tetrahydro-4H-pyran-4-one analogs, focusing on their activity as
inhibitors of DNA-Dependent Protein Kinase (DNA-PK) and Activin-like Kinase 5 (ALK5). The
information presented herein is intended to facilitate the rational design of novel therapeutics.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro inhibitory activities of various tetrahydro-4H-pyran-
4-one analogs against their respective targets. The data highlights key structural modifications
that influence potency.

Table 1: SAR of 2,6-Disubstituted Pyran-4-one and Thiopyran-4-one Analogs as DNA-PK
Inhibitors
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DNA-PK IC50
Compound ID Core Scaffold R1 R2
(M)
1 Pyran-4-one Morpholin-4-yl 3'-Chlorophenyl >10
2 Pyran-4-one Morpholin-4-yl 4'-Naphthyl 0.4
4'-
3 Pyran-4-one Morpholin-4-yl ) 0.2
Benzo[b]thienyl
4 Thiopyran-4-one Morpholin-4-yl 3'-Chlorophenyl 15
5 Thiopyran-4-one Morpholin-4-yl 4'-Naphthyl 0.3
6 Thi 4 Morpholin-4-yl N 0.2
iopyran-4-one orpholin-4- .
Py P Y Benzo[b]thienyl

Data synthesized from publicly available research.[1]
Key SAR Insights for DNA-PK Inhibitors:

» Replacement of the pyran-4-one core with a thiopyran-4-one scaffold generally leads to a
slight improvement or maintenance of inhibitory activity.

o Aromatic substituents at the 6-position of the pyranone ring are crucial for activity.

¢ Analogs bearing naphthyl or benzo[b]thienyl groups at the 4'-position of the 6-aryl ring exhibit
potent DNA-PK inhibition, with IC50 values in the sub-micromolar range.[1]

Table 2: SAR of 4-(pyridin-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole Derivatives as ALK5
Inhibitors
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ALK5
R Group on . NIH3T3 Cell
Compound ID o ) Autophosphorylati o
Pyridine Ring Activity IC50 (nM)
on IC50 (nM)
8a H 150 320
8d 2-Methyl 50 110
8h 2-Fluoro 25 74.6
8k 2-Chloro 35 95

Data synthesized from publicly available research.
Key SAR Insights for ALKS5 Inhibitors:

¢ The 4-(pyridin-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole scaffold is a promising
framework for potent ALKS5 inhibitors.

» Substitution on the pyridine ring significantly impacts inhibitory activity.

o Small electron-withdrawing groups, such as fluorine, at the 2-position of the pyridine ring
enhance potency against both ALK5 autophosphorylation and cellular activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and
further investigation.

In Vitro DNA-PK Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of test
compounds against DNA-PK.

Materials:
o Purified DNA-PK enzyme

* DNA-PK substrate (e.g., p53-derived peptide)
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Kinase reaction buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 1 mM
DTT)

Activated DNA (e.g., calf thymus DNA)

ATP ([y-33P]-ATP for radiometric detection or cold ATP for luminescence-based detection)
Test compounds dissolved in DMSO

ADP-GIlo™ Kinase Assay reagents (for luminescence-based detection)

96-well or 384-well plates

Incubator

Plate reader (scintillation counter for radiometric or luminometer for luminescence)

Procedure:

Prepare serial dilutions of the test compounds in the kinase reaction buffer. A typical starting
concentration is 100 uM with 10-fold serial dilutions.

In a multi-well plate, add the diluted test compounds or vehicle control (DMSO) to the
appropriate wells.

Add a solution containing the DNA-PK enzyme and activated DNA to each well.
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

Terminate the reaction. For the ADP-Glo™ assay, add the ADP-Glo™ Reagent to stop the
kinase reaction and deplete the remaining ATP.[2]

For the ADP-Glo™ assay, add the Kinase Detection Reagent to convert the generated ADP
to ATP, which is then used by a luciferase to produce a luminescent signal.[2]
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o For radiometric assays, spot the reaction mixture onto a suitable membrane, wash to remove
unincorporated [y-33P]-ATP, and quantify the incorporated radioactivity using a scintillation
counter.

o Measure the signal (luminescence or radioactivity) for each well.

o Calculate the percentage of kinase activity relative to the vehicle control and plot against the
logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro ALK5 Kinase Inhibition Assay (LanthaScreen™
Eu Kinase Binding Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based binding assay
to measure the affinity of inhibitors to the ALKS5 kinase.[3]

Materials:

ALK5 (TGFBR1) kinase

e LanthaScreen™ Eu-anti-Tag Antibody

e LanthaScreen™ Kinase Tracer (Alexa Fluor™ 647-labeled)
e 1X Kinase Buffer A

e Test compounds dissolved in DMSO

o 384-well plates

» Plate reader capable of time-resolved FRET measurements
Procedure:

o Prepare serial dilutions of the test compounds in DMSO.

» Dilute the compound serial dilutions into Kinase Buffer A.
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e Prepare a 3X solution of the ALK5 kinase and Eu-anti-Tag Antibody mixture in Kinase Buffer
A.

» Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.

e In a 384-well plate, add 5 pL of the diluted test compound or vehicle control.
e Add 5 pL of the 3X kinase/antibody mixture to each well.

e Add 5 pL of the 3X tracer solution to each well to initiate the binding reaction.
 Incubate the plate at room temperature for 60 minutes, protected from light.

e Read the plate using a FRET-capable plate reader, measuring the emission at 665 nm and
615 nm with excitation at 340 nm.

e Calculate the emission ratio (665 nm / 615 nm) and plot the FRET signal against the inhibitor
concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow
Visualization

The following diagrams, generated using the DOT language, illustrate a key signaling pathway
and a general experimental workflow.
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Caption: DNA-PK signaling pathway in non-homologous end joining (NHEJ).
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Caption: General experimental workflow for SAR studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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